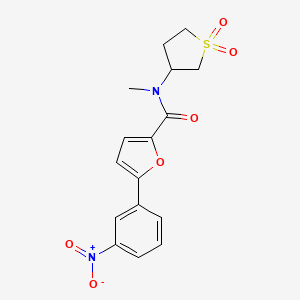

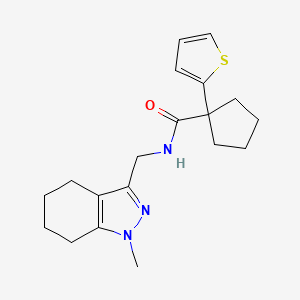

![molecular formula C13H11F3N2 B2508742 N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine CAS No. 1038384-29-0](/img/structure/B2508742.png)

N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable benzene derivative with a source of the trifluoromethyl group, followed by the introduction of the amine groups. This could potentially be achieved through a series of substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a planar, cyclic structure composed of six carbon atoms with alternating single and double bonds. The trifluoromethyl group would be attached to one of these carbon atoms, and the two amine groups would be attached to two other carbon atoms on the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the trifluoromethyl group could potentially increase the compound’s stability and resistance to degradation .Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine serves as a valuable starting material for the preparation of arylbenzimidazole-based organic light-emitting diodes (OLEDs) . These OLEDs exhibit efficient electroluminescence and are used in displays, lighting, and other optoelectronic devices.

Lewis Acid Catalysis

Benzotriazolium salts, derived from substituted benzenediamines, are employed as Lewis acid catalysts in the Nazarov reaction . This reaction is crucial for the synthesis of various organic compounds, making N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine an essential precursor.

Organic Electronic Devices

Dihydrotetraazaanthracenes, synthesized from N-substituted ortho-phenylenediamines, serve as novel materials for organic electronic devices . These compounds find applications in transistors, sensors, and other electronic components.

Cytotoxicity Studies

1,2-Disubstituted benzimidazoles based on substituted diaminobenzenes have been evaluated for their cytotoxicity against cancer cells . N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine derivatives may contribute to anticancer drug development.

Non-Covalent Organocatalysis

Benzene-1,2-diamine derivatives have been investigated as double hydrogen bond donors in non-covalent organocatalysts . These catalysts play a crucial role in promoting specific chemical reactions.

Aromatic Polyamides

Triphenylamine-based diamines, including N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, serve as versatile monomers for synthesizing aromatic polyamides with diverse properties . These polyamides find applications in materials science, including high-performance fibers and coatings.

Future Directions

properties

IUPAC Name |

2-N-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2/c14-13(15,16)9-5-1-3-7-11(9)18-12-8-4-2-6-10(12)17/h1-8,18H,17H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZMYKQMTYZNRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2508663.png)

![Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate](/img/structure/B2508671.png)

![1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2508673.png)

![1-(sec-butyl)-N-cyclohexyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2508675.png)

![5-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2508677.png)

![N-[1-(3,4-Dimethoxyphenyl)ethyl]hydroxylamine;hydrochloride](/img/structure/B2508682.png)